![molecular formula C23H23N3O4 B2872806 (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1705886-02-7](/img/structure/B2872806.png)
(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Exploration
The synthesis and structural characterization of compounds structurally related to (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone contribute significantly to scientific research by providing insights into novel bioactive heterocycles. For example, the synthesis of novel heterocycles through various synthetic pathways, including reaction between specific ketones and ammonia or other nitrogen sources, leads to derivatives with potential pharmacological activities. The detailed structural exploration through methods such as IR, NMR, LC-MS spectra, and X-ray diffraction studies provides a foundation for understanding the physical and chemical properties of these compounds, which is essential for their application in drug development and other scientific areas (Prasad et al., 2018).
Antimicrobial and Antiproliferative Activities
The evaluation of synthesized compounds for antimicrobial and antiproliferative activities is a crucial aspect of scientific research. For instance, the study of 2-amino-substituted benzo[h]quinoline derivatives has shown that they are devoid of cytotoxicity against murine lymphoblastic leukemia cells, indicating their potential safety for further pharmacological exploration (Janin, Bisagni, & Carrez, 1993). Similarly, the synthesis of new pyridine derivatives and their screening for in vitro antimicrobial activity showcases the ongoing search for novel antimicrobial agents, with some compounds exhibiting variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Bioactivation and Catalytic Processes
Research into the bioactivation and catalytic processes involving compounds with quinoline and isoxazole moieties expands the scientific understanding of chemical reactions under biological conditions. The identification of novel bioactivation pathways, such as the enzyme-catalyzed cleavage of isoxazole rings leading to the formation of glutathione adducts of cyanoacrolein derivatives, is vital for assessing the metabolic stability and potential toxicity of pharmaceuticals (Yu et al., 2011).
Antioxidant Studies
The synthesis and characterization of quinazolin derivatives, along with their evaluation as antioxidants, contribute to the development of new therapeutic agents. The comparison of these compounds' radical scavenging capacities against standard antioxidants opens up new avenues for the treatment of oxidative stress-related diseases (Al-azawi, 2016).
Propriétés
IUPAC Name |
(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-15-22(30-20-9-5-4-8-19(20)28-15)23(27)26-12-10-16(11-13-26)29-21-14-24-17-6-2-3-7-18(17)25-21/h2-9,14-16,22H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKMMFXMNPFVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
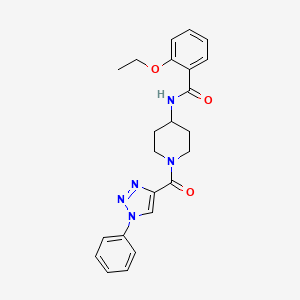
![{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2872727.png)
![2-Chloro-N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]propanamide](/img/structure/B2872729.png)

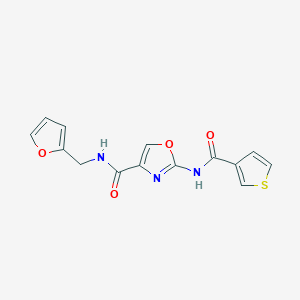
![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2872732.png)
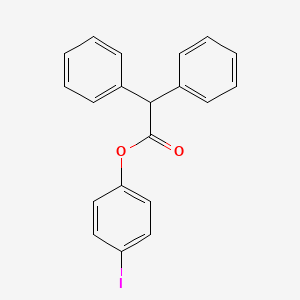

![1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2872735.png)
![3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride](/img/structure/B2872738.png)

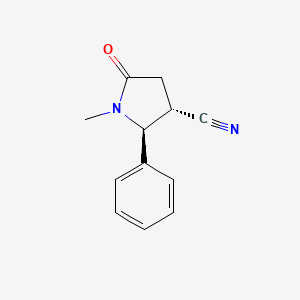
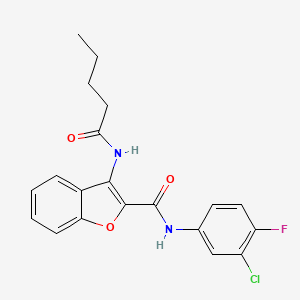
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,6-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2872744.png)
